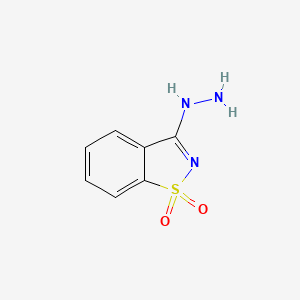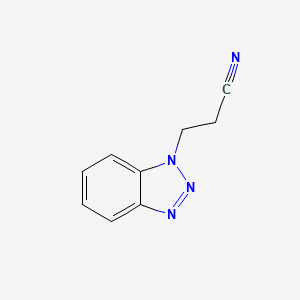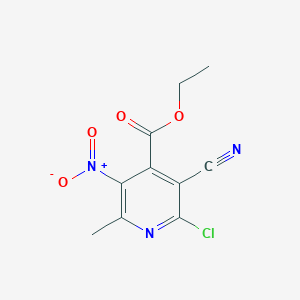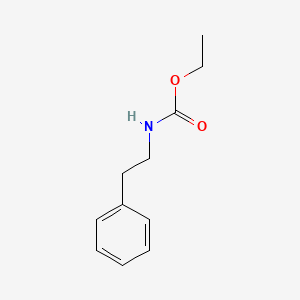![molecular formula C10H11NS B1296010 3-[(4-Methylphenyl)sulfanyl]propanenitrile CAS No. 5331-06-6](/img/structure/B1296010.png)
3-[(4-Methylphenyl)sulfanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-[(4-Methylphenyl)sulfanyl]propanenitrile" is a chemical of interest in the field of organic synthesis and molecular structure analysis. Although the provided papers do not directly discuss this compound, they do provide insights into related sulfur-containing compounds and their synthesis, molecular structures, and properties. For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using a sulfur-containing catalyst is described, which highlights the importance of sulfur in facilitating chemical reactions . Additionally, the molecular structure and properties of a complex molecule containing a 4-methylphenyl group have been studied using quantum mechanical calculations, which could be relevant to understanding the properties of "3-[(4-Methylphenyl)sulfanyl]propanenitrile" .
Synthesis Analysis
The synthesis of sulfur-containing compounds is a topic of interest in the papers provided. For example, a sulfur-containing catalyst is used for the synthesis of dihydropyrimidinones and thiones, demonstrating the utility of sulfur in promoting certain types of chemical reactions . Another paper discusses the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazolones), which again underscores the role of sulfur in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is analyzed in the context of crystallography and quantum mechanical calculations. The crystal structures of compounds with phenylsulfanyl groups are detailed, providing information on the spatial arrangement and interactions within the crystal lattice . Quantum mechanical calculations are used to predict the molecular structure and vibrational frequencies of a molecule with a 4-methylphenyl group, which is structurally similar to the compound of interest .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving sulfur-containing compounds. The use of a sulfur-containing catalyst for the synthesis of dihydropyrimidinones and thiones suggests that similar catalysts might be used to facilitate reactions of "3-[(4-Methylphenyl)sulfanyl]propanenitrile" . The condensation reactions catalyzed by a sulfuric acid ester also provide insights into the types of chemical transformations that sulfur-containing compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are explored through spectroscopic methods and theoretical calculations. The vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of a molecule with a 4-methylphenyl group are reported, which could be indicative of the properties of "3-[(4-Methylphenyl)sulfanyl]propanenitrile" . The crystallographic analysis provides data on the density and stability of the crystal structures of phenylsulfanyl-containing compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYGYWCMHLUBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277401 |
Source


|
| Record name | 3-[(4-methylphenyl)sulfanyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)sulfanyl]propanenitrile | |
CAS RN |
5331-06-6 |
Source


|
| Record name | NSC2239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-methylphenyl)sulfanyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














